molecular formula C11H15NSi B13939752 3-Methyl-5-((trimethylsilyl)ethynyl)pyridine

3-Methyl-5-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B13939752
M. Wt: 189.33 g/mol
InChI Key: YHFQZWWCGHDARN-UHFFFAOYSA-N
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Description

3-Methyl-5-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative with the molecular formula C10H13NSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((trimethylsilyl)ethynyl)pyridine typically involves the reaction of 3-methylpyridine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and proceeds via a Sonogashira coupling reaction. The reaction conditions generally include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((trimethylsilyl)ethynyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.

Scientific Research Applications

3-Methyl-5-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethynyl moiety can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The pyridine ring can act as a ligand, coordinating with metal ions or other active sites in enzymes .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine: This compound has a similar structure but with an amine group at the 2-position.

    2-((Trimethylsilyl)ethynyl)pyridin-3-amine: Another similar compound with the trimethylsilyl group at the 2-position.

    3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine: This compound features an imidazo[4,5-b]pyridine ring system.

Uniqueness

3-Methyl-5-((trimethylsilyl)ethynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H15NSi

Molecular Weight

189.33 g/mol

IUPAC Name

trimethyl-[2-(5-methylpyridin-3-yl)ethynyl]silane

InChI

InChI=1S/C11H15NSi/c1-10-7-11(9-12-8-10)5-6-13(2,3)4/h7-9H,1-4H3

InChI Key

YHFQZWWCGHDARN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C#C[Si](C)(C)C

Origin of Product

United States

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